5-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(propylsulfonyl)pyrimidine-4-carboxamide
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Overview
Description
5-CHLORO-N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound with significant applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes multiple functional groups such as chloro, trifluoromethyl, and sulfonyl groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-CHLORO-N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The sulfonyl group can undergo redox reactions under specific conditions.
Coupling Reactions: The pyrimidine ring can be involved in coupling reactions such as Suzuki–Miyaura coupling.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended conjugation.
Scientific Research Applications
5-CHLORO-N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 5-CHLORO-N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
What sets 5-CHLORO-N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE apart from similar compounds is its combination of functional groups, which provides a unique reactivity profile and a wide range of potential applications. The presence of both chloro and trifluoromethyl groups enhances its chemical stability and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H12Cl2F3N3O3S |
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Molecular Weight |
442.2 g/mol |
IUPAC Name |
5-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-propylsulfonylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C15H12Cl2F3N3O3S/c1-2-5-27(25,26)14-21-7-11(17)12(23-14)13(24)22-8-3-4-10(16)9(6-8)15(18,19)20/h3-4,6-7H,2,5H2,1H3,(H,22,24) |
InChI Key |
MJHOYAOOQJHFCV-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)Cl |
Origin of Product |
United States |
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